N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-26-11-4-7-20(26)21(27-12-10-17-5-2-3-6-19(17)15-27)14-25-24(28)18-8-9-22-23(13-18)30-16-29-22/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICQMWZWGDDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C5C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Safrole Derivatives
Benzo[d]dioxole-5-carboxylic acid is typically prepared via oxidation of safrole (5-(prop-2-en-1-yl)benzo[d]dioxole). A reported protocol involves:
Direct Carboxylation Strategies
Alternative methods employ directed ortho-metalation:
- Treatment of 1,3-benzodioxole with LDA (lithium diisopropylamide) at -78°C
- Quenching with CO2 to install the carboxylic acid group (62% yield).
Construction of the Ethyl Backbone with Heterocyclic Substituents
Synthesis of 1-Methyl-1H-pyrrol-2-yl Fragment
The pyrrole ring can be assembled via Knorr pyrrole synthesis or Paal-Knorr condensation :
- Knorr method : Condensation of α-aminoketones (e.g., 2-aminopentane-3-one) with β-keto esters under acidic conditions yields substituted pyrroles.
- Electrocyclic ring closure : Chalcones reacted with glycine esters undergo 6π-electrocyclization to form 3,4-dihydro-2H-pyrroles, which are oxidized to pyrroles using Cu(II)/air (up to 85% yield).
Methylation at the pyrrole nitrogen is achieved using methyl iodide and NaH in DMF (90% yield).
Preparation of 3,4-Dihydroisoquinoline
The Bischler-Napieralski reaction provides reliable access to 3,4-dihydroisoquinolines:
- N-Acylation of β-phenethylamine with acetyl chloride
- Cyclodehydration using POCl3/PCl5 at 80°C (70-75% yield).
Assembly of the Ethyl Linker
Reductive Amination Strategy
A convergent approach employs:
- 2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde (from pyrrole ethanol oxidation)
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethylamine
- Reductive amination using NaBH3CN in methanol (65% yield)
Mitsunobu Coupling
For stereochemical control:
- React 2-(1-methylpyrrol-2-yl)ethanol with 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanol
- Use DIAD (diisopropyl azodicarboxylate) and PPh3 in THF (58% yield)
Final Amide Coupling
Activated Ester Method
Coupling Reagents
Superior yields are achieved with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):
Optimization and Challenges
Competing Side Reactions
- Pyrrole ring oxidation : Requires strict oxygen exclusion during coupling steps
- Dihydroisoquinoline aromatization : Controlled by maintaining reaction pH <7
Purification Strategies
| Step | Technique | Purity Achieved |
|---|---|---|
| Amide coupling | Reverse-phase HPLC (C18 column) | 99.2% |
| Heterocycle synthesis | Flash chromatography (SiO2, EtOAc/hexane) | 95% |
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilization of the ethyl diamine on Wang resin enables iterative coupling:
- Load Fmoc-protected diamine onto resin
- Sequential deprotection/coupling of heterocycles
- Cleavage with TFA/H2O (95:5)
Enzymatic Approaches
Lipase-catalyzed amidation in organic solvents:
- Candida antarctica Lipase B
- Tert-butyl methyl ether, 40°C (68% yield)
Chemical Reactions Analysis
Types of Reactions
This compound is capable of undergoing various types of reactions:
Oxidation: The dioxole and pyrrole rings can undergo oxidation, leading to quinone and other oxidized derivatives.
Reduction: Certain conditions could reduce the isoquinoline ring.
Substitution: The amide linkage and pyrrole rings can participate in electrophilic or nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidized derivatives of the benzo[d][1,3]dioxole ring.
Reduced forms of the isoquinoline ring.
Various substituted products depending on the specific reactions and reagents used.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exhibits various biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the growth of several cancer cell lines, demonstrating potential as an anticancer agent. It functions by inducing apoptosis in cancer cells through the activation of caspase pathways .
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells .
- Modulation of Neurotransmitter Systems : It acts as a modulator for dopamine receptors, which may have implications for treating disorders such as Parkinson's disease and schizophrenia .
Case Studies
Several case studies illustrate the applications and efficacy of this compound:
-
Case Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells in vitro. The mechanism was linked to cell cycle arrest and apoptosis induction.
- Neuroprotective Mechanism Investigation :
- Dopaminergic Modulation Study :
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide largely depends on its interaction with specific molecular targets. For instance:
Binding to enzyme active sites, inhibiting their activity.
Interaction with receptor sites, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison
When compared to similar compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of functional groups which confer distinct reactivity and biological activity.
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamides: These compounds share the isoquinoline and amide functionalities.
N-alkylated pyrroles: Similar in having the pyrrole ring with N-alkylation, impacting their electronic properties.
Benzodioxole derivatives: Featuring the benzodioxole core structure but differing in the substitution pattern, altering their chemical and biological properties.
This detailed exploration highlights the multifaceted nature of this compound, illustrating its synthetic routes, reactivity, and wide range of applications.
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Molecular Weight : 374.44 g/mol
- Chemical Class : Dihydroisoquinoline derivatives
- Functional Groups : Carboxamide, dioxole
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical physiological processes.
- Sigma Receptor Modulation : The compound has been shown to interact with sigma receptors, particularly sigma-2 receptors, which play a role in cell signaling and have implications in neuroprotection and cancer therapy .
- Anti-inflammatory Properties : Similar compounds have demonstrated COX-2 inhibition, suggesting potential anti-inflammatory effects that could be beneficial in treating inflammatory diseases .
- Anticancer Activity : Preliminary studies indicate that derivatives of isoquinoline structures can induce apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle regulators .
Pharmacological Effects
Research has highlighted several pharmacological effects associated with the compound:
In Vitro Studies
A study evaluating similar isoquinoline derivatives reported significant inhibition of COX-2 with IC50 values ranging from 0.52 to 22.25 μM, indicating a strong potential for anti-inflammatory applications .
In Vivo Studies
In vivo experiments on related compounds have shown promising results in reducing inflammation and tumor growth in animal models. For instance, a derivative demonstrated over 64% inhibition of inflammation compared to standard treatments like Celecoxib .
Clinical Implications
While direct clinical studies on this compound are scarce, the biological activities observed in related compounds suggest potential therapeutic applications in:
- Chronic Pain Management
- Cancer Treatment
- Neurodegenerative Diseases
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₃O₂ |
| Molecular Weight | 374.44 g/mol |
| Sigma Receptor Affinity | High |
| COX-2 Inhibition (IC50) | 0.52 - 22.25 μM |
| Antioxidant Activity | Significant |
| Antimicrobial Activity | Potentially active |
Q & A
Q. What are the key synthetic routes for this compound, and what coupling agents are typically employed?
The synthesis involves multi-step organic reactions, including amide bond formation between the benzo[d][1,3]dioxole-5-carboxylic acid derivative and the dihydroisoquinoline-pyrrole ethylamine intermediate. Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are commonly used to activate the carboxyl group, as demonstrated in analogous benzamide syntheses . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent side reactions.
Q. What spectroscopic techniques are essential for structural characterization, and what key spectral features should be identified?
- 1H NMR : Aromatic protons in the benzo[d][1,3]dioxole moiety (δ 6.5–7.5 ppm) and dihydroisoquinoline NH signals (δ ~9.5 ppm) are critical markers. The 1-methyl-pyrrole group shows distinct methyl resonances (δ ~2.3 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O, ~1650–1700 cm⁻¹) and amide N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : ESI-MS or LC-MS should confirm the molecular ion ([M+H]+) and fragmentation patterns consistent with the molecular formula .
Q. What initial biological screening assays are recommended given the compound’s structural motifs?
Prioritize assays linked to the dihydroisoquinoline (e.g., kinase inhibition) and pyrrole (e.g., anti-inflammatory) moieties. Standard screens include:
- MTT Assay : Cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .
- ELISA : Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
- Enzyme Inhibition : Kinase profiling (e.g., EGFR, VEGFR) using fluorescence-based assays .
Advanced Research Questions
Q. How can researchers optimize the yield of the target compound when encountering low efficiency in the amide coupling step?
- Stoichiometric Adjustments : Increase the molar ratio of coupling agent (EDCI) to 1.5–2 equivalents to ensure complete activation of the carboxylic acid .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane or THF to reduce side reactions.
- Catalyst Screening : Test alternatives like HOBt (hydroxybenzotriazole) to enhance coupling efficiency .
- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting materials .
Q. How should discrepancies between theoretical and observed molecular weights in mass spectrometry data be addressed?
- Adduct Formation : Check for sodium/potassium adducts ([M+Na]+ or [M+K]+) by adjusting ionization parameters.
- Isotopic Purity : Verify isotopic distribution patterns (e.g., chlorine or sulfur isotopes) using high-resolution MS (HRMS) .
- Degradation : Re-analyze after repurification (e.g., recrystallization) to exclude hydrolyzed byproducts .
Q. What strategies can elucidate the mechanism of action if initial biological assays show non-specific activity?
- Target-Based Profiling : Use affinity chromatography or pull-down assays with tagged compounds to identify binding partners .
- Molecular Dynamics Simulations : Model interactions with predicted targets (e.g., kinases, GPCRs) using software like AutoDock .
- SAR Studies : Synthesize analogs with modifications to the pyrrole or dihydroisoquinoline groups to pinpoint pharmacophores .
Q. How can solubility challenges in pharmacological assays be mitigated for this hydrophobic compound?
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
- Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to improve aqueous solubility .
Data Contradiction Analysis
Q. How to resolve conflicting cytotoxicity data across different cell lines?
- Cell Line Validation : Confirm genetic stability (e.g., STR profiling) and culture conditions (e.g., serum concentration).
- Dose-Response Curves : Perform 8–10 concentration points to calculate accurate IC50 values.
- Mechanistic Follow-Up : Use flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to differentiate cytostatic vs. cytotoxic effects .
Q. What experimental controls are critical when observing off-target effects in enzyme inhibition assays?
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples.
- Counter-Screens : Test against unrelated enzymes (e.g., dehydrogenases) to confirm selectivity .
- Pre-Incubation Studies : Determine time-dependent inhibition to assess irreversible binding .
Methodological Best Practices
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
